molecular formula C21H23NO5 B3947910 (1-oxo-1-phenylpropan-2-yl) 5-(2-methoxyanilino)-5-oxopentanoate

(1-oxo-1-phenylpropan-2-yl) 5-(2-methoxyanilino)-5-oxopentanoate

Cat. No.: B3947910
M. Wt: 369.4 g/mol
InChI Key: GSTBYBWLOUOTQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-oxo-1-phenylpropan-2-yl) 5-(2-methoxyanilino)-5-oxopentanoate is a complex organic compound with potential applications in various scientific fields. This compound features a phenyl group, a methoxyaniline moiety, and a pentanoate ester, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

(1-oxo-1-phenylpropan-2-yl) 5-(2-methoxyanilino)-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-15(21(25)16-9-4-3-5-10-16)27-20(24)14-8-13-19(23)22-17-11-6-7-12-18(17)26-2/h3-7,9-12,15H,8,13-14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTBYBWLOUOTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)OC(=O)CCCC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-oxo-1-phenylpropan-2-yl) 5-(2-methoxyanilino)-5-oxopentanoate typically involves multi-step organic reactions. One common approach is the condensation reaction between an appropriate phenylpropanone derivative and a methoxyaniline derivative, followed by esterification with a pentanoic acid derivative. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1-oxo-1-phenylpropan-2-yl) 5-(2-methoxyanilino)-5-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, (1-oxo-1-phenylpropan-2-yl) 5-(2-methoxyanilino)-5-oxopentanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological properties, such as anti-inflammatory or anticancer activities. Studies focus on understanding its mechanism of action and optimizing its efficacy and safety.

Industry

Industrially, (1-oxo-1-phenylpropan-2-yl) 5-(2-methoxyanilino)-5-oxopentanoate can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-oxo-1-phenylpropan-2-yl) 5-(2-methoxyanilino)-5-oxopentanoate involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis provide insights into its mode of action.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione
  • 1-[1-(4-Bromophenyl)-1-oxopropan-2-yl]pyrrolidine-2,5-dione
  • 6-(2-(5-chloropyridin-2-yl)-1-phenylpropan-2-yl)pyridin-2-ol

Uniqueness

Compared to similar compounds, (1-oxo-1-phenylpropan-2-yl) 5-(2-methoxyanilino)-5-oxopentanoate stands out due to its unique combination of functional groups

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-oxo-1-phenylpropan-2-yl) 5-(2-methoxyanilino)-5-oxopentanoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(1-oxo-1-phenylpropan-2-yl) 5-(2-methoxyanilino)-5-oxopentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.